molecular formula C17H13N5S B2580803 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-95-2

3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2580803
CAS RN: 894056-95-2
M. Wt: 319.39
InChI Key: FMBOQVCIVVQZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

While specific structural data for “3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is not available, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied. These compounds have a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core can make specific interactions with different target receptors .

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its broad range of biological activities, which makes it a potentially useful compound for studying various biological processes. However, one limitation is the lack of information regarding its toxicity and potential side effects.

Future Directions

There are several future directions for research on 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine. One area of interest is the investigation of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the toxicity and potential side effects of this compound. Finally, there is a need for more research on the mechanism of action of this compound to better understand its biological effects.

Synthesis Methods

The synthesis of 3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine can be achieved through a multi-step reaction process. One such method involves the reaction of 6-chloro-3-pyridinyl-1,2,4-triazolo[4,3-b]pyridazine with benzyl mercaptan in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Safety and Hazards

While specific safety and hazard information for “3-Benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is not available, related compounds have been studied. For example, a compound in the [1,2,4]triazolo[4,3-a]pyrazine series exhibited low hemolytic toxicity .

properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-19-16-9-8-15(21-22(16)17)14-7-4-10-18-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOQVCIVVQZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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